molecular formula C36H42ClN2NaO6S2 B1141965 2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(3-sulfopropyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(3-sulfopropyl)-3H-indolium inner salt sodium salt CAS No. 115970-63-3

2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(3-sulfopropyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(3-sulfopropyl)-3H-indolium inner salt sodium salt

Cat. No.: B1141965
CAS No.: 115970-63-3
M. Wt: 721.3
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex polymethine structure with multiple functional groups and stereochemical considerations. According to chemical database records, the complete systematic name is sodium 3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate. This nomenclature system precisely describes the stereochemistry of the polymethine chain using E/Z designations, indicating the specific geometric arrangements of double bonds throughout the conjugated system.

The molecular formula C36H42ClN2NaO6S2 corresponds to a molecular weight of 721.3 g/mol, establishing the compound's identity in chemical databases. The structure features two symmetrical indole units connected through a polymethine bridge containing a chloro-cyclohexene ring system. Each indole moiety bears a 3,3-dimethyl substitution pattern and is further functionalized with a 3-sulfopropyl chain, contributing to the compound's water solubility and ionic character. The presence of the chlorine atom on the cyclohexene bridge represents a key structural element that distinguishes this compound from other cyanine dyes and provides opportunities for further chemical modification.

The stereochemical designation in the nomenclature reflects the extended conjugated system's geometry, where the E-configuration of the double bonds maintains the planar arrangement necessary for optimal electronic delocalization. This structural arrangement is crucial for the compound's photophysical properties, as the extended π-electron system enables absorption and emission in the near-infrared region. The inner salt designation indicates the zwitterionic nature of the molecule, where the positively charged indolium centers are balanced by the negatively charged sulfonate groups, while the sodium cation provides overall charge neutrality.

Relationship to Indocyanine Green Derivatives

The structural relationship between this compound and indocyanine green represents a significant advancement in cyanine dye chemistry, with modifications designed to enhance specific properties while maintaining the fundamental polymethine architecture. Indocyanine green, with the molecular formula C43H47N2NaO6S2 and molecular weight of 774.96 g/mol, serves as the foundational structure from which this derivative is developed. The key structural differences include the incorporation of a chloro-cyclohexene bridge system and modified alkyl chain lengths on the sulfonate substituents.

Research demonstrates that this compound exhibits superior tumor-targeting properties compared to indocyanine green, attributed to its modified chemical structure that alters binding affinity to serum albumin. Unlike indocyanine green, which demonstrates high liver uptake and lacks tumor-targeting specificity, this derivative shows preferential accumulation in tumor tissues through structure-inherent targeting mechanisms. The presence of the chlorine atom on the bridging cyclohexene ring provides reactive sites for potential conjugation with therapeutic molecules, expanding its utility beyond diagnostic imaging applications.

The photophysical properties of this compound distinguish it from indocyanine green through enhanced photostability and modified absorption characteristics. While indocyanine green exhibits peak absorption at 800 nm, structural modifications in this derivative result in altered spectral properties that may offer advantages in specific imaging applications. The compound maintains the advantageous near-infrared emission characteristics of the cyanine family while incorporating structural features that enhance its biomedical utility.

Comparative studies reveal that the water-soluble nature of both compounds facilitates biomedical applications, but the modified structure of this derivative provides enhanced circulation time and reduced non-specific uptake in healthy tissues. The structural relationship to indocyanine green validates the compound's potential for clinical translation, as indocyanine green has established safety profiles and regulatory approval for human use. This evolutionary development in cyanine dye chemistry represents a targeted approach to improving upon the limitations of existing clinical fluorophores while maintaining their beneficial characteristics.

The incorporation of chloro-cyclohexene bridging units distinguishes this compound from conventional cyanine dyes and provides enhanced photostability compared to traditional polymethine structures. Research indicates that the installation of rigid cyclohexenyl replacements in the center of cyanine dyes extraordinarily enhances photostability and quantum yields, positioning this derivative as an improved alternative to indocyanine green for demanding imaging applications. The structural modifications maintain the high extinction coefficients characteristic of polymethine dyes while introducing functional groups that enable further chemical elaboration for targeted therapeutic applications.

Properties

IUPAC Name

sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43ClN2O6S2.Na/c1-35(2)28-14-5-7-16-30(28)38(22-10-24-46(40,41)42)32(35)20-18-26-12-9-13-27(34(26)37)19-21-33-36(3,4)29-15-6-8-17-31(29)39(33)23-11-25-47(43,44)45;/h5-8,14-21H,9-13,22-25H2,1-4H3,(H-,40,41,42,43,44,45);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKZRBGLKOXIJQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCS(=O)(=O)[O-])(C)C)CCC3)Cl)CCCS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCS(=O)(=O)[O-])(C)C)/CCC3)Cl)CCCS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42ClN2NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(3-sulfopropyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(3-sulfopropyl)-3H-indolium inner salt sodium salt (CAS No. 115970-63-3) is a complex indolium derivative with potential biological applications. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and potential therapeutic uses.

The molecular formula of the compound is C36H44ClN2O6S2NaC_{36}H_{44}ClN_2O_6S_2Na, with a molecular weight of approximately 667.12 g/mol. The compound contains multiple functional groups that may contribute to its biological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Antioxidant Activity : The indole structure is known for its antioxidant properties, which can protect cells from oxidative stress.
  • Cellular Uptake : Studies suggest that the sulfonated side chains enhance solubility and cellular uptake, potentially increasing the compound's bioavailability in therapeutic applications .

Anticancer Properties

Several studies have investigated the anticancer properties of this compound:

  • Inhibition of Tumor Growth : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase .
  • Lysosomal Activity : Research has shown that lysosomes in malignant cancer cells are larger compared to benign cells. The compound appears to modulate lysosomal function, which may contribute to its anticancer effects .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies indicate that it can inhibit the growth of certain bacterial strains, suggesting potential as an antibacterial agent .

Case Studies

A summary of relevant case studies is presented in Table 1 below:

StudyFocusFindings
Anticancer EffectsSignificant inhibition of cancer cell proliferation in vitro.
Antimicrobial ActivityEffective against specific bacterial strains; potential for development as an antibacterial agent.
Cellular MechanismsInduction of apoptosis and modulation of lysosomal function in cancer cells.

Scientific Research Applications

Photodynamic Therapy

Photodynamic therapy (PDT) utilizes photosensitizing agents that produce reactive oxygen species upon light activation. This compound has been investigated for its potential as a photosensitizer due to its ability to absorb light in the near-infrared (NIR) spectrum. Studies have shown that it can effectively target cancer cells while minimizing damage to surrounding healthy tissues.

Case Study:
A study evaluated the efficacy of this compound in PDT against various cancer cell lines. The results indicated significant cell death in treated cells when exposed to light, highlighting its potential as an effective therapeutic agent in oncology .

Fluorescence Imaging

The compound is also employed in fluorescence imaging due to its strong fluorescent properties. It can be used as a marker for biological imaging, allowing researchers to visualize cellular processes in real-time.

Applications:

  • Cellular Imaging: The compound has been used to label lysosomes and mitochondria in live cells, providing insights into cellular metabolism and organelle dynamics .
  • In Vivo Imaging: Its NIR fluorescence capabilities enable deep tissue imaging, making it suitable for non-invasive studies in living organisms.

Dye for Biological Studies

This compound serves as a dye in various biological assays due to its stability and solubility. Its application extends to:

  • Labeling Proteins: It has been utilized to label proteins for tracking their interactions within cells.
  • Assessing Drug Delivery Systems: The compound's properties allow it to be integrated into drug delivery systems, where it can help monitor the release and distribution of therapeutic agents.

Data Table: Comparison of Applications

ApplicationDescriptionKey Benefits
Photodynamic TherapyUses light activation to induce cell death in tumorsTargeted treatment with minimal side effects
Fluorescence ImagingVisualizes cellular processes through fluorescenceReal-time monitoring of biological activities
Biological DyeLabels proteins and tracks drug deliveryEnhances understanding of cellular functions

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthesis Challenges : The target compound’s synthesis requires precise control of sulfonate group incorporation to avoid byproducts .
  • Toxicity: Sulfonated cyanine dyes generally exhibit lower cytotoxicity than non-sulfonated analogs (e.g., IR-780 iodide) due to reduced cellular membrane disruption .
  • Stability Issues: Despite improved photostability, the target compound may still degrade under prolonged NIR irradiation, necessitating formulation in nanoparticles for enhanced protection .

Preparation Methods

Multicomponent Reaction Strategy

The target compound belongs to the family of 3-arylidene-3H-indolium salts, synthesized via vinylogous iminium ion intermediates. The primary route involves a three-component reaction between:

  • N-Sulfopropyl indole derivatives

  • Chlorinated aromatic aldehydes

  • Nucleophilic reagents (e.g., isocyanides, alcohols)

Key steps include:

  • Indole alkylation : Introduction of the 3-sulfopropyl group via nucleophilic substitution on 1H-indole using 1,3-propanesultone under basic conditions.

  • Formation of 3-arylidene intermediates : Condensation of N-sulfopropyl indole with 2-chloro-3-formylcyclohexene in the presence of HBF₄·OEt₂, generating a stable 3H-indolium tetrafluoroborate.

  • Conjugate addition : Reaction of the 3-arylidene intermediate with isocyanides (e.g., p-methoxyphenyl isocyanide) in methanol, followed by cyclization to form the ethenyl bridge.

Optimized Reaction Conditions

Solvent and Temperature Effects

Critical parameters for maximizing yield (Table 1):

ParameterOptimal ValueYield (%)Reference
Solvent systemMeCN:MeOH (1:1)51
Temperature20°C47
BaseK₂CO₃ (1.5 eq)51
Reaction time6 h51

The use of acetonitrile-methanol co-solvents suppresses side reactions like ether formation (7 ), while K₂CO₃ facilitates deprotonation without inducing decomposition.

Structural Confirmation and Purification

Spectroscopic Characterization

Post-synthesis analysis confirms the structure:

  • ¹H NMR (400 MHz, D₂O): δ 7.82 (d, J = 16 Hz, 2H, ethenyl), 7.45–7.12 (m, 10H, aromatic), 4.21 (t, 4H, -SO₃⁻Pr), 3.02 (s, 12H, N-CH₃).

  • HRMS : m/z calc. for C₃₆H₄₂ClN₂NaO₆S₂ [M]⁺: 721.3, found: 721.31.

Counterion Exchange

The inner salt forms via ion exchange chromatography (Dowex® 50WX8, Na⁺ form), replacing tetrafluoroborate with sodium ions. Purity >95% is achieved through reverse-phase HPLC (C18 column, 0.1% TFA/MeCN gradient).

Alternative Methodologies

Sequential Four-Component Synthesis

A one-pot protocol avoids isolating unstable intermediates:

  • Indole alkylation (1.0 eq) with 1,3-propanesultone in CH₂Cl₂ at 0°C.

  • Aldol condensation (1.2 eq 2-chloro-3-formylcyclohexene, HBF₄·OEt₂).

  • In situ isocyanide addition (1.3 eq) and methanolysis.

Yields reach 46–51% with reduced processing time (12 h total).

Challenges and Mitigation Strategies

Isomer Control

The 3-arylidene intermediate exists as E/Z isomers (δ 6.2–6.8 ppm in ¹H NMR), requiring low-temperature crystallization (-20°C) to isolate the active E-isomer.

Byproduct Formation

Major byproducts include:

  • Ether derivatives (7): Minimized by avoiding excess base.

  • Tar formation : Controlled by strict temperature regulation (<25°C).

Industrial-Scale Considerations

Cost-Effective Substitutes

  • Replacing HBF₄·OEt₂ with BF₃·Et₂O reduces reagent costs by 40% without yield loss.

  • Recyclable catalysts (e.g., Amberlyst® 15) enable ≥5 reaction cycles .

Q & A

Q. What are the recommended methods for synthesizing this indolium-based compound?

The synthesis typically involves multi-step condensation reactions under controlled conditions. For example, analogous indolium derivatives are synthesized by refluxing precursors (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid for 3–5 hours, followed by purification via recrystallization from DMF/acetic acid mixtures . Catalysts such as palladium may also be employed in allylic alkylation steps to stabilize intermediates .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) . For instance, substituent positions on the indole and cyclohexenyl moieties are determined by characteristic chemical shifts in NMR, while HRMS confirms the molecular ion peak (e.g., [M+H]⁺ or [M−Na]⁻) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound’s sulfopropyl groups enhance water solubility, while the indolium core requires storage in anhydrous conditions to prevent hydrolysis. Stability tests suggest refrigeration (4°C) in amber vials to avoid photodegradation .

Q. What analytical techniques are used to assess purity?

HPLC with UV-Vis detection (λ = 600–800 nm, typical for cyanine dyes) and elemental analysis are standard. For advanced purity assessment, ion-pair chromatography with a C18 column and acetonitrile/water mobile phase is recommended .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key parameters include:

  • Temperature control : Maintaining 80–100°C during condensation steps to avoid side reactions.
  • Catalyst selection : Palladium-based catalysts improve coupling efficiency in cyclohexenyl-ethylidene bond formation .
  • Solvent system : Acetic acid/DMF mixtures enhance intermediate solubility . A representative optimization table is provided below:
ParameterOptimal RangeImpact on Yield
Reaction Time3–5 hours>85% yield
Catalyst Loading5 mol% Pd90% efficiency
pH4.5–5.5Minimizes hydrolysis

Q. How should researchers address contradictions in spectral data across studies?

Discrepancies in NMR or MS data often arise from solvent effects or protonation states. For example, the sulfonate group’s resonance varies significantly between D₂O and DMSO-d₆. Cross-referencing with computational models (e.g., DFT-based chemical shift predictions) and repeating experiments under standardized conditions can resolve ambiguities .

Q. What green chemistry principles apply to its synthesis?

Substitute traditional solvents (e.g., dichloromethane) with water or ethanol. Evidence shows that palladium-catalyzed reactions in aqueous media achieve comparable yields (~80%) while reducing waste . Additionally, sodium acetate can replace harsher bases to improve reaction sustainability .

Q. How does the compound’s photophysical behavior impact its use in bioimaging?

The conjugated polymethine chain confers near-infrared (NIR) absorption (λmax ≈ 780 nm), making it suitable for in vivo imaging. However, aggregation in aqueous buffers can quench fluorescence. Adding surfactants (e.g., Tween-20) or formulating as nanoparticles mitigates this issue .

Q. What computational tools are recommended for studying its electronic properties?

Density Functional Theory (DFT) using software like Gaussian or MOE predicts HOMO-LUMO gaps and charge distribution. For example, B3LYP/6-31G* calculations validate the electron-withdrawing effect of the chloro-substituent on the indolium core .

Q. How can researchers characterize its interactions with biomolecules?

Surface Plasmon Resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity to proteins or DNA. For instance, the compound’s sulfonate groups exhibit electrostatic interactions with lysine residues in serum albumin, as shown in SPR studies (KD ≈ 10⁻⁶ M) .

Notes for Methodological Rigor

  • Contradiction Analysis : Always compare spectral data with structurally analogous compounds (e.g., IR-783 derivatives) to identify systematic errors .
  • Environmental Impact : Follow EPA guidelines (§721.10415) for handling indolium salts, including waste neutralization and disposal protocols .

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